(R)-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester
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Overview
Description
®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester typically involves the reaction of ®-3-(3-Boronophenyl)-2-methylpropanoic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Common reagents include acids like HCl or bases like NaOH.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with biaryl structures.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets include the palladium catalyst and the aryl or vinyl halide substrates .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the methylpropanoic acid moiety.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar boronic ester but with a methoxy group on the phenyl ring.
Uniqueness
®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methylpropanoic acid moiety enhances its utility in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C16H23BO4 |
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Molecular Weight |
290.2 g/mol |
IUPAC Name |
(2R)-2-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19)/t11-/m1/s1 |
InChI Key |
YORLLIQVWNZRCU-LLVKDONJSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[C@@H](C)C(=O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C(=O)O |
Origin of Product |
United States |
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